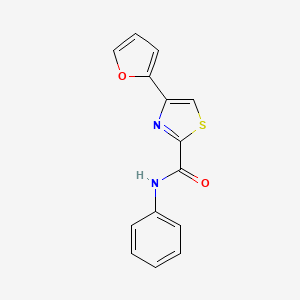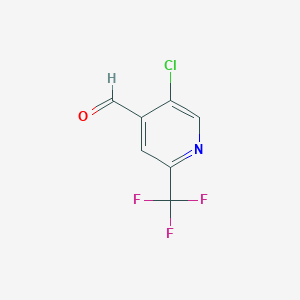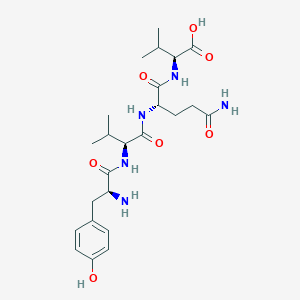![molecular formula C13H10ClNO3S B12619975 3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid CAS No. 917614-43-8](/img/structure/B12619975.png)
3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds with thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
The synthesis of 3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid typically involves the condensation of thiophene-2-carboxylic acid derivatives with 4-chloroaniline and oxoethyl intermediates. One common synthetic route includes the reaction of thiophene-2-carboxylic acid with 4-chloroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .
Analyse Des Réactions Chimiques
3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Applications De Recherche Scientifique
3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiophene-2-carboxylic acid: A simpler thiophene derivative used as a precursor in various chemical syntheses.
These compounds share the thiophene ring structure but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound .
Propriétés
Numéro CAS |
917614-43-8 |
|---|---|
Formule moléculaire |
C13H10ClNO3S |
Poids moléculaire |
295.74 g/mol |
Nom IUPAC |
3-[2-(4-chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO3S/c14-9-1-3-10(4-2-9)15-11(16)7-8-5-6-19-12(8)13(17)18/h1-6H,7H2,(H,15,16)(H,17,18) |
Clé InChI |
YOWBXGUYZKPFMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CC2=C(SC=C2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,3'aR,8'aS,8'bS)-5-chloro-2'-(3,5-dichlorophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12619899.png)
![{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12619904.png)
![1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B12619911.png)
![[4-Chloro-6-(trifluoromethyl)pyrimidin-2-YL]acetic acid](/img/structure/B12619923.png)
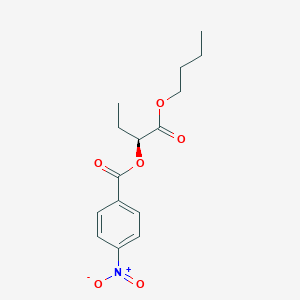
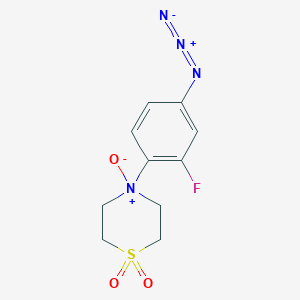
![6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2h)-one](/img/structure/B12619939.png)
![N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B12619942.png)
![N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B12619944.png)
